5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone)
Overview
Description
5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone), also known as CHEM, is a chemical compound used in scientific research. It is a derivative of salicylaldehyde and has been found to have various applications in the field of chemistry and pharmacology.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) is not fully understood. However, it has been suggested that 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) may act as a DNA intercalator, meaning that it can insert itself between the base pairs of DNA. This can lead to changes in the DNA structure, which can affect gene expression and cell function.
Biochemical and Physiological Effects
Studies have shown that 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) can induce apoptosis (programmed cell death) in cancer cells. This is thought to be due to its ability to intercalate with DNA, leading to DNA damage and cell death. Additionally, 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) has been found to inhibit the growth of certain bacteria, making it a potential candidate for antibacterial agents.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) in lab experiments is its relatively simple synthesis method. Additionally, 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) has been found to exhibit various biological activities, making it a useful tool in pharmacological research. However, one limitation of using 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone).
Future Directions
There are several future directions for research on 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone). One area of interest is its potential as a cancer treatment. Further studies are needed to determine the mechanism of action of 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) and its potential efficacy as an anticancer agent. Additionally, 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) could be used as a chelating agent for metal ions in environmental remediation. Finally, the synthesis of 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) could be modified to produce derivatives with improved biological activity and reduced toxicity.
Conclusion
In conclusion, 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) is a chemical compound with various applications in scientific research. Its synthesis method is relatively simple, and it has been found to exhibit various biological activities. Further research is needed to determine its potential as a cancer treatment and environmental remediation agent.
Scientific Research Applications
5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) has been found to have various applications in scientific research. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) can also act as a chelating agent for metal ions, making it useful in analytical chemistry. Additionally, 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) has been found to exhibit antitumor activity, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
4-chloro-2-[(E)-[2-[[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-methylamino]ethyl-methylhydrazinylidene]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O2/c1-23(21-11-13-9-15(19)3-5-17(13)25)7-8-24(2)22-12-14-10-16(20)4-6-18(14)26/h3-6,9-12,25-26H,7-8H2,1-2H3/b21-11+,22-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIZKVFEQNDYQA-XHQRYOPUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)N=CC1=C(C=CC(=C1)Cl)O)N=CC2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/N=C/C1=C(C=CC(=C1)Cl)O)CCN(/N=C/C2=C(C=CC(=C2)Cl)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-hydroxybenzaldehyde {2-[(2E)-2-(5-chloro-2-hydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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